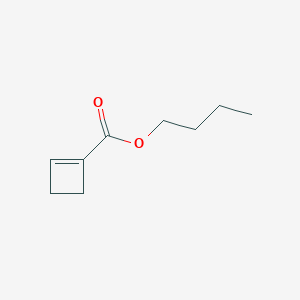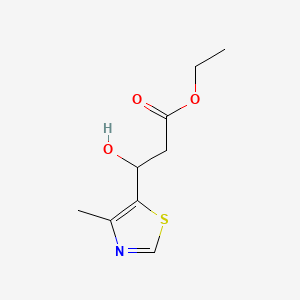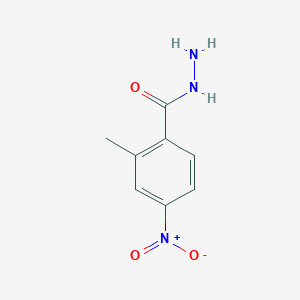
Methyl 4-(Diethoxyphosphoryl)-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(Diethoxyphosphoryl)-3-nitrobenzoate is an organic compound that belongs to the class of phosphonic acid esters It is characterized by the presence of a nitro group and a diethoxyphosphoryl group attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(Diethoxyphosphoryl)-3-nitrobenzoate typically involves the esterification of 4-(Diethoxyphosphoryl)-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The diethoxyphosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.
Major Products:
Reduction: 4-(Diethoxyphosphoryl)-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-(Diethoxyphosphoryl)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The diethoxyphosphoryl group can participate in phosphorylation reactions, affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Methyl 4-(Diethoxyphosphoryl)-3-aminobenzoate: Similar structure but with an amine group instead of a nitro group.
Diethyl 4-(Diethoxyphosphoryl)-3-nitrobenzoate: Similar structure but with diethyl ester instead of methyl ester.
Uniqueness: Methyl 4-(Diethoxyphosphoryl)-3-nitrobenzoate is unique due to the presence of both a nitro group and a diethoxyphosphoryl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Propiedades
Fórmula molecular |
C12H16NO7P |
|---|---|
Peso molecular |
317.23 g/mol |
Nombre IUPAC |
methyl 4-diethoxyphosphoryl-3-nitrobenzoate |
InChI |
InChI=1S/C12H16NO7P/c1-4-19-21(17,20-5-2)11-7-6-9(12(14)18-3)8-10(11)13(15)16/h6-8H,4-5H2,1-3H3 |
Clave InChI |
LLRWGTFQLIBAKA-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-])OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate](/img/structure/B13687934.png)




![2-(3-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13687963.png)

![8-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687985.png)
![5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole](/img/structure/B13687987.png)

